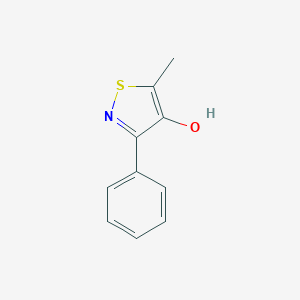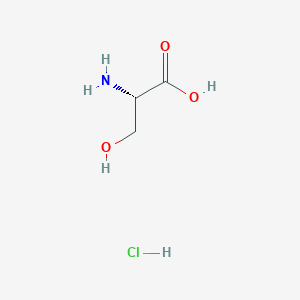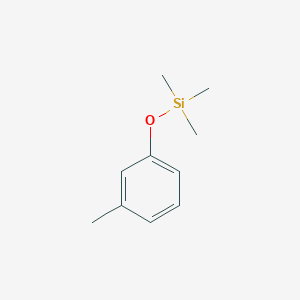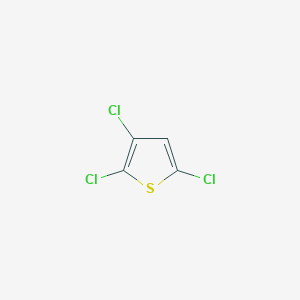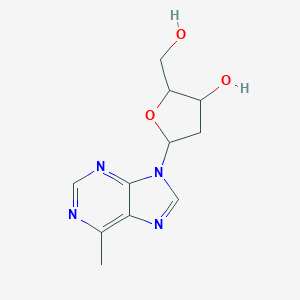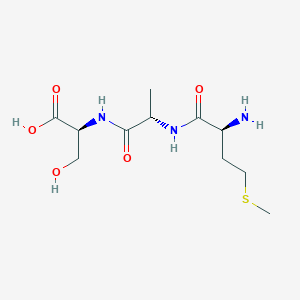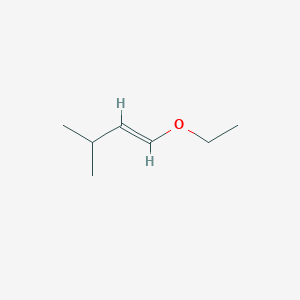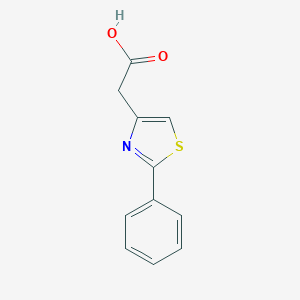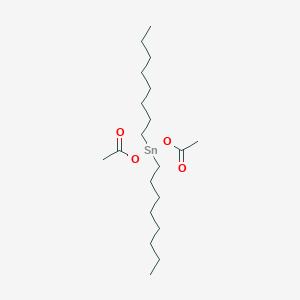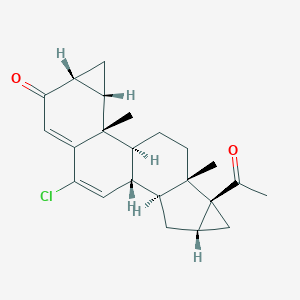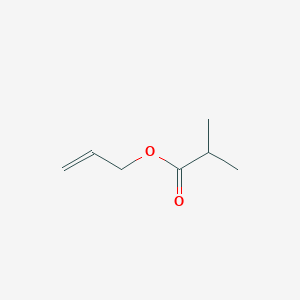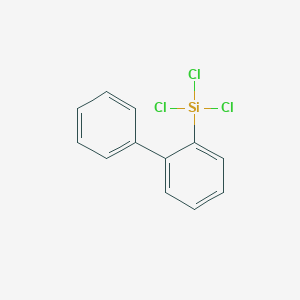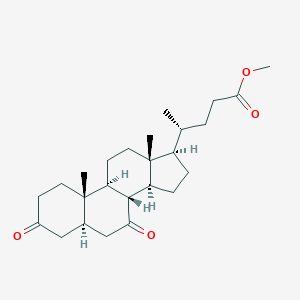
5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester, commonly known as CDME, is a steroid compound that has gained attention in the scientific community due to its potential applications in various fields. CDME is a derivative of cholic acid, a natural bile acid that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats in the small intestine.
Aplicaciones Científicas De Investigación
CDME has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDME has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. In agriculture, CDME has been studied for its ability to enhance plant growth and improve crop yield, making it a potential candidate for the development of new fertilizers. In environmental science, CDME has been studied for its ability to degrade pollutants such as polycyclic aromatic hydrocarbons, making it a potential candidate for the development of new bioremediation technologies.
Mecanismo De Acción
The mechanism of action of CDME is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CDME has been shown to activate the nuclear factor-kappa B (NF-kB) pathway, which plays a crucial role in inflammation and immune response. CDME has also been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and survival. These effects of CDME on signaling pathways may contribute to its anti-inflammatory and anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
CDME has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CDME can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CDME has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. In vivo studies have shown that CDME can reduce inflammation and tumor growth in animal models of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDME has several advantages for lab experiments, including its relatively low cost, easy synthesis, and availability. CDME is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, CDME has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. CDME should be handled with caution and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the study of CDME. One direction is the further investigation of its anti-inflammatory and anti-tumor properties and its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of its potential as a fertilizer and its effects on plant growth and crop yield. Additionally, the study of CDME's bioremediation properties and its potential for the cleanup of environmental pollutants is an area of interest. Further research is needed to fully understand the mechanisms of action of CDME and its potential applications in various fields.
Métodos De Síntesis
The synthesis of CDME involves the esterification of cholic acid with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed by nuclear magnetic resonance spectroscopy.
Propiedades
Número CAS |
16656-68-1 |
|---|---|
Nombre del producto |
5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester |
Fórmula molecular |
C25H38O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H38O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-20,23H,5-14H2,1-4H3/t15-,16-,18-,19+,20+,23+,24+,25-/m1/s1 |
Clave InChI |
UZRRNRRCPZZPNY-POAUIWGBSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Sinónimos |
3,7-Dioxo-5α-cholan-24-oic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



